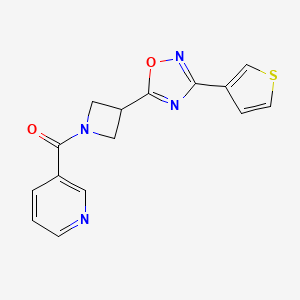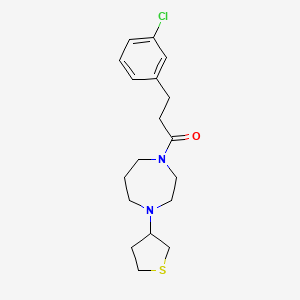
3-(3-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is also commonly known as 3-CMC. This compound has gained attention in the scientific community due to its potential use in research applications.
Scientific Research Applications
Environmental Exposure and Health Risks
Environmental Phenols and Health Risks
Research on environmental phenols, including chlorophenyl derivatives, has shown widespread exposure through consumer and personal care products, pesticides, and industrial applications. A study assessing exposure to various environmental phenols in pregnant women highlighted the significance of monitoring these compounds due to potential health risks (Mortensen et al., 2014).
Toxicology of Chlorophenyl Compounds
Studies have explored the toxicological effects of compounds similar in structure or function to the specified chemical, indicating potential neurotoxic and carcinogenic properties. For instance, toxicologic investigations into fatalities from exposure to chlorophenols and related pesticides underscore the critical need for understanding the health implications of these compounds (Osterloh, Lotti, & Pond, 1983).
Pesticide Exposure and Human Health
The environmental persistence of chlorophenyl pesticides and their metabolites has raised concerns regarding chronic exposure and associated health risks. Research has been conducted on the concentrations of such pesticides in human tissues, suggesting a need for continuous monitoring and evaluation of exposure levels (Tsatsakis, Tzatzarakis, & Tutudaki, 2008).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2OS/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESKKQGTBUXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)
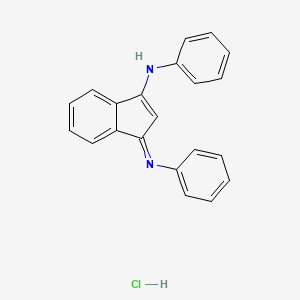
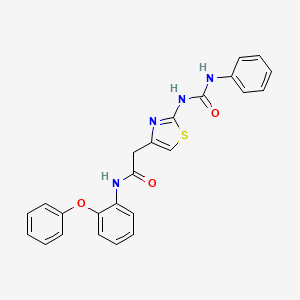


![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)
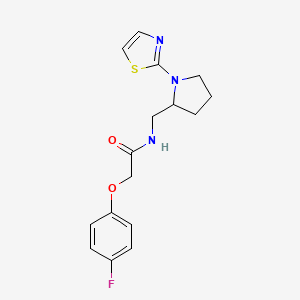
![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)
![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)
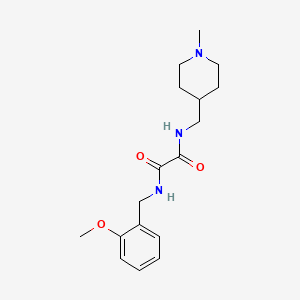

![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)
